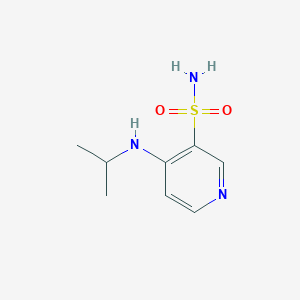

4-Isopropylaminopyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

4-(propan-2-ylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-6(2)11-7-3-4-10-5-8(7)14(9,12)13/h3-6H,1-2H3,(H,10,11)(H2,9,12,13) |

InChI Key |

GTVVRBDPJYCMRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=NC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-isopropylaminopyridine-3-sulfonamide, we analyze its structural and functional analogs from the evidence:

Table 1: Key Properties of this compound and Related Compounds

*Molecular weights for compounds from are calculated based on provided formulas; others are estimated.

Structural and Functional Analysis:

- Sulfonamide vs. Trifluoromethyl Groups: The sulfonamide group in this compound enhances hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group in 3-trifluoromethylpyridine. This difference likely impacts solubility and target binding in biological systems .

- Heterocyclic Hybrids: N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide combines pyridine with a thiadiazole ring, broadening its bioactivity profile. In contrast, this compound’s simpler pyridine core may offer better metabolic stability .

- Sulfonic Acid Derivatives: 4-Amino bianiline-2-sulfonic acid’s biphenyl sulfonic acid structure prioritizes acidity and solubility, whereas the sulfonamide in the target compound emphasizes enzyme inhibition via transition-state mimicry .

Research Findings and Implications

- Antimicrobial Potential: Sulfonamide-containing compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, exhibit antimicrobial activity, suggesting that this compound could be explored for similar applications .

- Enzyme Inhibition: The sulfonamide group is a known inhibitor of carbonic anhydrases and proteases.

- Synthetic Challenges: The isopropylamino group may introduce steric hindrance during synthesis, contrasting with simpler derivatives like 4-fluorobenzyl chloride (), which are easier to functionalize .

Preparation Methods

Decarboxylative Sulfonylation of Nicotinic Acid Derivatives

The decarboxylative chlorosulfonylation of carboxylic acids, as demonstrated by MacMillan et al., offers a robust pathway for introducing sulfonyl functionalities . For 4-isopropylaminopyridine-3-sulfonamide, this approach begins with 4-aminonicotinic acid (4-amino-pyridine-3-carboxylic acid). Under copper catalysis and light irradiation, the carboxylic acid undergoes decarboxylation to generate a transient aryl radical, which reacts with sulfur dioxide (SO₂) to form a sulfonyl chloride intermediate . Subsequent amination with ammonia yields the sulfonamide.

Key reaction parameters include:

-

Catalyst : Cu(MeCN)₄BF₄ (20 mol%)

-

Oxidant : 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT)

-

Halogen Source : 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

-

Solvent : Acetonitrile with LiBF₄ additive to suppress sulfonyl fluoride byproducts .

This method achieves moderate yields (40–65%) for heteroaromatic substrates but requires precise control over SO₂ stoichiometry and irradiation conditions.

Isopropylamino Group Introduction via Alkylation

Introducing the isopropylamino group at position 4 presents challenges due to pyridine’s electron-deficient nature. A patent by CN105622428A describes a continuous-flow alkylation strategy using solid acid catalysts . Applying this to 4-aminopyridine-3-sulfonamide , the amino group is alkylated with isopropyl bromide in a microreactor under acidic conditions:

Reaction Setup

-

Catalyst : Sulfuric acid-loaded zirconium oxide (particle size: 0.5–1.0 mm)

-

Temperature : 70–95°C

-

Residence Time : 25–40 seconds

-

Flow Rate Ratio (Substrate:Alkylating Agent) : 5:1 to 10:1 .

This method minimizes byproducts like dialkylated amines and achieves >80% conversion in optimized runs. Post-reaction workup involves neutralization with aqueous ammonia and extraction with ethyl acetate .

Sulfonamide Formation via Sulfonyl Chloride Amination

Pyridine-3-sulfonyl chloride serves as a key intermediate. Its synthesis involves treating pyridine-3-sulfonic acid with PCl₅ or SOCl₂, followed by reaction with isopropylamine. A study on pyridine-based N-sulfonamides highlights the efficacy of this approach :

Procedure

-

Sulfonation : Pyridine is treated with chlorosulfonic acid at 0–5°C to yield pyridine-3-sulfonic acid.

-

Chlorination : SOCl₂ converts the sulfonic acid to sulfonyl chloride.

-

Amination : The sulfonyl chloride reacts with isopropylamine in dichloromethane (DCM) at room temperature, yielding the sulfonamide .

This method is scalable but requires careful handling of corrosive reagents.

Regioselective Nitration and Reduction

For substrates lacking pre-installed amino groups, nitration-reduction sequences offer an alternative. In pyridine-3-sulfonamide , the sulfonamide group directs nitration to position 4 (meta to the sulfonamide). Subsequent reduction with H₂/Pd-C yields 4-aminopyridine-3-sulfonamide, which is alkylated as described in Section 2 .

Challenges

-

Nitration Efficiency : Yields are highly substrate-dependent (30–50% for electron-deficient pyridines).

-

Reduction Side Reactions : Over-reduction or ring hydrogenation may occur without optimized conditions .

One-Pot Tandem Reactions

Combining decarboxylative sulfonylation and alkylation in a single vessel reduces purification steps. For example:

-

Decarboxylative Chlorosulfonylation : 4-Aminonicotinic acid → 4-amino-pyridine-3-sulfonyl chloride.

-

In Situ Alkylation : Add isopropyl bromide and DIPEA to the crude mixture, facilitating simultaneous sulfonamide formation and N-alkylation .

This tandem approach achieves 55–60% overall yield but demands compatibility between reaction phases.

Computational Insights and Optimization

Recent advances in computational chemistry aid reaction design. Linear relationships between sulfonamide bond lengths and pKa values enable predictive modeling of reaction feasibility . For instance, S–N bond elongation correlates with increased sulfonamide acidity, guiding solvent and base selection during amination .

Q & A

Q. What synthetic methodologies are recommended for obtaining high-purity 4-Isopropylaminopyridine-3-sulfonamide?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines. For this compound, a plausible route includes:

Sulfonylation : React 3-chloropyridine-4-sulfonyl chloride (or a similar precursor) with isopropylamine under controlled pH (8–10) in a polar aprotic solvent (e.g., dichloromethane or THF) to form the sulfonamide bond .

Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Note: Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to minimize side products like disubstituted amines .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : Use - and -NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ 5.0–6.0 ppm, broad). Isopropyl groups appear as a septet (δ 1.2 ppm) and doublet (δ 1.0 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and ~1150 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 229.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Address this by:

Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for enzyme inhibition) and control batches synthesized under GMP-like conditions .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values across studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time .

Structural Validation : Cross-validate bioactive samples with X-ray crystallography or 2D-NMR to rule out polymorphic or isomeric interference .

Q. What strategies optimize structure-activity relationship (SAR) studies for sulfonamide derivatives like this compound?

- Methodological Answer : Focus on systematic structural modifications:

Core Scaffold Variation : Replace the pyridine ring with quinoline or isoquinoline to assess π-π stacking effects .

Substituent Screening : Test analogs with substituents at the 4-position (e.g., methyl, chloro) to evaluate steric and electronic impacts on target binding .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like carbonic anhydrase IX. Validate predictions with in vitro enzyme assays .

Data Contradiction Analysis

Q. How should researchers design experiments to address conflicting solubility profiles of this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct a phase-solubility study:

Solvent Screening : Prepare saturated solutions in 10+ solvents (e.g., water, ethanol, DMSO) and measure solubility via UV-Vis spectroscopy (λ = 260 nm) .

Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity .

Crystallography : Compare crystal structures of solvent-derived polymorphs to identify H-bonding or packing differences affecting solubility .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer : Use tiered assays:

Permeability : Caco-2 cell monolayers to predict intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .

Metabolic Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t) .

Protein Binding : Equilibrium dialysis to measure % bound to plasma proteins; >90% binding may limit free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.